molecular formula C18H19ClN4O3 B4869014 2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide

2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide

Cat. No.: B4869014
M. Wt: 374.8 g/mol
InChI Key: HMZHSLKSGMBBEH-UHFFFAOYSA-N
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Description

2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a benzylamino group, an oxobutanoyl moiety, and a chlorophenyl hydrazinecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable acylating agent to form the benzylamino intermediate.

    Oxobutanoyl Incorporation: The benzylamino intermediate is then reacted with a butanoyl chloride derivative under controlled conditions to introduce the oxobutanoyl group.

    Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with 3-chlorophenylhydrazinecarboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzylamino)-4-oxobutanoyl]-N-(4-chlorophenyl)hydrazinecarboxamide
  • 2-[4-(benzylamino)-4-oxobutanoyl]-N-(2-chlorophenyl)hydrazinecarboxamide
  • 2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-fluorophenyl)hydrazinecarboxamide

Uniqueness

2-[4-(benzylamino)-4-oxobutanoyl]-N-(3-chlorophenyl)hydrazinecarboxamide is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

N-benzyl-4-[2-[(3-chlorophenyl)carbamoyl]hydrazinyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3/c19-14-7-4-8-15(11-14)21-18(26)23-22-17(25)10-9-16(24)20-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,24)(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZHSLKSGMBBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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